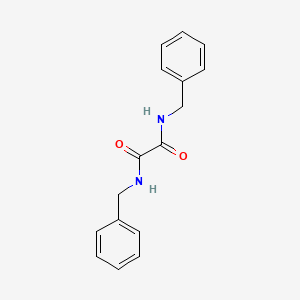

N,N'-dibenzylethanediamide

Description

Overview of the Ethanediamide Scaffold in Chemical Research

The ethanediamide scaffold is a key structural motif in organic chemistry, recognized for its versatility and presence in a wide array of functional molecules. These derivatives are organic compounds with intricate molecular structures that have gained significant attention in life sciences and biology for their potential therapeutic uses. ontosight.ai The core of this scaffold consists of two amide groups separated by a two-carbon bridge. This arrangement provides a rigid and predictable geometry, making it an excellent building block for constructing more complex molecular architectures.

In the realm of medicinal chemistry, ethanediamide derivatives have been investigated for a variety of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.ai The ability of the ethanediamide scaffold to interact with biological targets like enzymes and receptors makes it a valuable component in the design of new drugs. ontosight.ai Beyond pharmaceuticals, this structural unit is also important in materials science and coordination chemistry. For example, ligands containing the 1,2-ethanediamine backbone have been used to create complex metal-based structures with potential applications in catalysis and sensing. researchgate.net

Historical Context of N,N'-dibenzylethanediamide in Academic Inquiry

A search of chemical databases reveals that this compound, also known by synonyms such as N,N'-Dibenzyloxamide, has a registered CAS number of 3551-78-8. nih.gov The compound's entry in PubChem was created on March 26, 2005, indicating its recognition and documentation in major chemical databases by this time. nih.gov

Historically, related compounds like N,N'-dibenzylethylenediamine were recognized for their utility in pharmaceuticals. For instance, N,N'-dibenzylethylenediamine was a key starting material for the production of a specific type of penicillin, highlighting the importance of such diamine and diamide (B1670390) structures in drug development. google.com The synthesis of these molecules often involved methods like the reduction of related compounds. google.com

Scope and Research Trajectories Pertaining to this compound

Current research on this compound and its derivatives spans several scientific disciplines, with a significant focus on its structural properties and potential applications in materials science and medicinal chemistry.

Structural and Crystallographic Studies: The precise three-dimensional arrangement of atoms in this compound has been elucidated through X-ray crystallography. The Cambridge Structural Database (CSD) contains an entry for its crystal structure, providing valuable data for computational modeling and understanding its intermolecular interactions. nih.gov This structural information is fundamental for predicting how the molecule will behave in different chemical environments and for designing new derivatives with specific properties.

Quantum computational methods and spectroscopic studies are also employed to analyze the geometric and electronic features of related amide compounds. physchemres.org These theoretical calculations, often performed using Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and vibrational frequencies, which complement experimental findings. physchemres.org

Applications in Supramolecular Chemistry and Materials Science: The this compound structure can serve as a building block for creating larger, self-assembled structures known as supramolecular assemblies. The amide groups are capable of forming strong hydrogen bonds, which can direct the assembly of molecules into well-ordered patterns like sheets or helices. This property is of interest for the development of new materials with tailored properties, such as gels, liquid crystals, and other functional organic materials.

The table below presents some of the key identifiers and computed properties for this compound, which are essential for its characterization and use in research.

| Property | Value | Source |

| IUPAC Name | N,N'-dibenzyloxamide | PubChem |

| Molecular Formula | C₁₆H₁₆N₂O₂ | PubChem |

| Molecular Weight | 268.31 g/mol | PubChem |

| CAS Number | 3551-78-8 | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2 | PubChem |

| InChI Key | FFNZEJDVTLWJQP-UHFFFAOYSA-N | PubChem |

This table was generated based on data from PubChem. nih.gov

Further research into the synthesis of this compound derivatives continues to be an active area. The development of novel synthetic methods, including those utilizing microwave irradiation, allows for the efficient creation of libraries of related compounds for further study. nih.gov These new derivatives, with varied substituents on the benzyl (B1604629) rings or modifications to the ethanediamide core, are then evaluated for their biological activities and material properties, driving the discovery of new applications for this versatile chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dibenzyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-15(17-11-13-7-3-1-4-8-13)16(20)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIKOYRULAZZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276988 | |

| Record name | N,N'-dibenzylethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3551-78-8 | |

| Record name | NSC117519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC97802 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-DIBENZYLOXAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-dibenzylethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Dibenzyloxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dibenzylethanediamide and Derivatives

Established Synthetic Pathways for N,N'-dibenzylethanediamide

The traditional synthesis of this compound predominantly relies on well-established amidation reactions. These methods are characterized by the coupling of an amine with a carboxylic acid derivative, often activated to facilitate the reaction.

Amidation, the process of forming an amide bond, is a fundamental transformation in organic synthesis. For this compound, this involves the reaction of a C2 diamine core with appropriate benzyl-containing reagents. A common and effective method for this synthesis is the acylation of an N-benzylated diamine with a suitable acylating agent.

One of the most direct and widely utilized methods for forming the amide bonds in this compound is the Schotten-Baumann reaction. This reaction typically involves the use of an acyl chloride and an amine in the presence of a base, often an aqueous solution of sodium hydroxide, to neutralize the hydrogen chloride byproduct. In the context of this compound synthesis, this would involve the reaction of N,N'-dibenzylethylenediamine with an appropriate acyl chloride.

Alternatively, the reaction can be conceptualized as the acylation of ethylenediamine (B42938) with two equivalents of a benzoyl derivative. The kinetics of the acylation of ethylenediamine with benzoyl chloride have been studied, indicating the feasibility of this type of transformation epa.gov. The presence of two primary amine groups in ethylenediamine allows for a double acylation to yield the desired diamide (B1670390).

The general reaction can be represented as:

2 R-CO-X + H₂N-CH₂-CH₂-NH₂ → R-CO-NH-CH₂-CH₂-NH-CO-R + 2 HX

Where R is a benzyl (B1604629) group and X is a leaving group, typically a halide.

A study on the synthesis of N-acyl ethylenediamine triacetic acid derivatives demonstrates a two-step method involving the condensation of ethylenediamine with fatty acid chlorides sciforum.net. This further supports the feasibility of using acyl chlorides for the acylation of ethylenediamine to produce diamides.

The successful synthesis of this compound hinges on the appropriate selection of precursors and reactants. The two primary retrosynthetic disconnections lead to two main synthetic strategies:

Starting from Ethylenediamine: This approach involves the di-acylation of ethylenediamine with a benzoyl derivative.

Amine Precursor: Ethylenediamine is a readily available and inexpensive starting material.

Acylating Agent: Benzoyl chloride is a common and reactive acylating agent that can be used. Other activated forms of benzoic acid, such as benzoic anhydride (B1165640) or the use of coupling agents with benzoic acid, are also viable options.

Starting from N,N'-Dibenzylethylenediamine: This strategy involves the acylation of a pre-formed N,N'-dibenzylated diamine.

Amine Precursor: N,N'-dibenzylethylenediamine can be synthesized by the reaction of ethylenediamine with a benzyl halide, such as benzyl chloride or benzyl bromide google.com.

Acylating Agent: A simple acylating agent like acetyl chloride or acetic anhydride would be used to add the acyl groups to the secondary amines.

The choice of reactants is critical to ensure high yields and minimize side products. For instance, when using ethylenediamine, controlling the stoichiometry of the acylating agent is crucial to achieve di-acylation and avoid mono-acylation or polymerization. The use of a base is also essential to drive the reaction to completion by neutralizing the acid byproduct chemicalforums.com.

Table 1: Key Precursors for this compound Synthesis

| Precursor Category | Specific Compound | Rationale for Selection |

| Diamine Core | Ethylenediamine | Commercially available, contains two reactive primary amine sites. |

| Benzylating Agent | Benzyl Chloride / Benzyl Bromide | Used for the N-alkylation of ethylenediamine to form N,N'-dibenzylethylenediamine. google.com |

| Acylating Agent | Benzoyl Chloride | Highly reactive, facilitates efficient acylation of the amine groups. epa.gov |

| Base | Sodium Hydroxide / Triethylamine | Acts as an acid scavenger to neutralize HCl or HBr formed during the reaction. |

Novel and Green Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

While traditional amidation reactions often require stoichiometric amounts of activating agents or produce significant amounts of byproducts, catalytic methods offer a more atom-economical alternative. The development of catalysts for direct amidation—the reaction of a carboxylic acid and an amine without the need for stoichiometric activation—is an area of active research.

For the synthesis of this compound, a catalytic approach could involve the direct condensation of benzoic acid and N,N'-dibenzylethylenediamine using a suitable catalyst. Various metal-based and organocatalysts have been developed for direct amidation reactions, although their specific application to this compound is not extensively documented. The use of such catalysts could potentially reduce the formation of salt byproducts and simplify purification procedures.

Solvent-free reactions, also known as solid-state reactions or neat reactions, are a cornerstone of green chemistry. By eliminating the solvent, these methods reduce waste, lower costs, and can sometimes lead to faster reaction times and different selectivities. The synthesis of this compound could potentially be adapted to a solvent-free process, for example, by heating a mixture of the amine and carboxylic acid precursors, possibly with a catalyst.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Addition reactions, for instance, have 100% atom economy as all reactant atoms are incorporated into the product. While amidation reactions that produce a small molecule byproduct like water have high atom economy, those using coupling agents or generating stoichiometric salt waste have lower atom economy. Designing a synthesis for this compound that maximizes atom economy would involve choosing reaction pathways that minimize the formation of byproducts. A direct condensation of the constituent amine and carboxylic acid, releasing only water, would be the most atom-economical approach.

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Synthetic Approach | Advantages | Disadvantages | Relevance to this compound |

| Traditional Amidation (e.g., Schotten-Baumann) | High yields, well-established. | Generates stoichiometric salt waste, often requires organic solvents. | A feasible but less "green" method. |

| Catalytic Direct Amidation | High atom economy, reduced waste. | May require specialized catalysts, reaction conditions may need optimization. | A promising but less documented approach for this specific compound. |

| Solvent-Free Synthesis | Reduced solvent waste, potential for faster reactions. | May not be suitable for all reactants, potential for thermal degradation. | Potentially applicable, especially with solid reactants. |

Derivatization Strategies for Functionalization of this compound

The this compound scaffold presents several opportunities for derivatization to modify its properties and introduce new functionalities. These modifications can be targeted at the aromatic rings of the benzyl groups or potentially at the amide nitrogen atoms, although the latter is generally less reactive.

Functionalization of the benzene (B151609) rings can be achieved through electrophilic aromatic substitution reactions. Depending on the directing effects of the amide linkage, functional groups such as nitro, halogen, or alkyl groups could be introduced onto the aromatic rings. These initial modifications can then serve as handles for further transformations. For example, a nitro group can be reduced to an amine, which can then be further functionalized.

Another potential derivatization strategy could involve the use of substituted starting materials. For instance, using a substituted benzoyl chloride or a substituted N,N'-dibenzylethylenediamine in the initial synthesis would directly yield a functionalized this compound derivative. This approach allows for the introduction of a wide variety of functional groups in a more controlled manner.

While specific examples of the derivatization of this compound are not prevalent in the literature, the general principles of organic synthesis suggest that this molecule can be readily modified to produce a library of related compounds with diverse properties.

N-Alkylation and N-Acylation Reactions

The foundational this compound structure is typically assembled through the formation of amide bonds between ethylenediamine and a benzoyl derivative, followed by or preceded by the introduction of the N-benzyl groups.

N-Alkylation strategies often involve the reaction of a primary or secondary amide with an alkylating agent. In the context of this compound, this could involve the benzylation of a pre-formed ethanediamide core. The direct N-alkylation of amides can be challenging due to the lower nucleophilicity of the amide nitrogen compared to amines. However, various catalytic systems have been developed to facilitate this transformation. For instance, nickel-catalyzed N-alkylation of amides with benzyl alcohol has been reported as an effective method. researchgate.net This approach offers a greener alternative to traditional methods that use alkyl halides. Another strategy involves the use of benzyl halides, such as benzyl bromide, often in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. chalmers.se

N-Acylation reactions are fundamental to the formation of the amide bonds within the this compound backbone. A common method involves the reaction of ethylenediamine with two equivalents of a benzoyl derivative, such as benzoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. semanticscholar.org Alternatively, coupling reagents commonly used in peptide synthesis can be employed to facilitate the reaction between ethylenediamine and benzoic acid. More advanced and milder methods for N-acylation are continuously being developed, including electrochemical approaches and the use of activating agents like N,N'-carbonyldiimidazole. rsc.orgresearchgate.net

Below is a table summarizing representative conditions for these reactions:

| Reaction Type | Reagents and Catalysts | Key Features |

| N-Alkylation | Benzyl alcohol, Ni/SiO₂-Al₂O₃ catalyst, K₂CO₃ | Solvent-free conditions, high yields. researchgate.net |

| N-Alkylation | Benzyl bromide, Base (e.g., NaH) | Traditional method, requires stoichiometric base. chalmers.se |

| N-Acylation | Benzoyl chloride, Amine, Base (e.g., Triethylamine) | Widely used, generates HCl byproduct. semanticscholar.org |

| N-Acylation | Carboxylic acid, Amine, Electrochemical catalysis (TBAB) | Sustainable, proceeds in water at room temperature. rsc.org |

Introduction of Peripheral Functionalities

The introduction of functional groups onto the this compound scaffold can be achieved either by using substituted starting materials or by modifying the parent compound. These functionalities can significantly alter the chemical and physical properties of the molecule, enabling its use in a wide range of applications.

The synthesis of derivatives with peripheral functionalities often begins with appropriately substituted starting materials. For example, to introduce substituents on the benzyl groups, substituted benzylamines or benzyl halides can be used in the N-alkylation step. Similarly, to functionalize the amide backbone, substituted benzoyl chlorides or benzoic acids can be employed during the N-acylation process. A study on N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, a related class of compounds, demonstrates the synthesis of molecules with hydroxyl, bromo, and chloro substituents on the benzyl rings by starting with the corresponding substituted salicylaldehydes. researchgate.net

Furthermore, direct C-H functionalization of the aromatic rings on the benzyl groups represents a powerful strategy for introducing peripheral functionalities. For instance, palladium-catalyzed ortho-benzylation of N-aryl amides has been demonstrated, offering a pathway to introduce additional arylmethyl groups onto the scaffold. nih.gov

The following table outlines strategies for introducing peripheral functionalities:

| Functionalization Strategy | Starting Materials/Reagents | Target Functionality |

| Use of Substituted Starting Materials | Substituted Benzylamines/Halides | Functionalized Benzyl Groups researchgate.net |

| Use of Substituted Starting Materials | Substituted Benzoyl Chlorides/Acids | Functionalized Amide Backbone |

| Direct C-H Functionalization | N-Aryl Amide, Benzyl Halide, Pd Catalyst | Introduction of Arylmethyl Groups nih.gov |

Post-Synthetic Modification of this compound Scaffolds

Post-synthetic modification (PSM) offers a versatile approach to diversify the functionality of a pre-existing this compound scaffold. This strategy is particularly useful for introducing functional groups that may not be compatible with the initial synthetic conditions. PSM can involve covalent modifications to the organic framework of the molecule. nih.gov

For this compound, PSM could target the aromatic rings of the benzyl groups. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could be employed to introduce a variety of functional groups. The specific conditions for these reactions would need to be carefully optimized to avoid side reactions with the amide functionalities.

Another potential avenue for PSM is the modification of existing functional groups that were introduced during the initial synthesis. For example, if a nitro group was incorporated onto one of the benzyl rings, it could be subsequently reduced to an amine. This newly introduced amine could then serve as a handle for a wide range of further derivatizations, such as acylation or alkylation, to attach more complex moieties.

The table below provides a conceptual overview of potential post-synthetic modification strategies:

| Modification Type | Reagents and Conditions | Potential Outcome |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration of Benzyl Rings |

| Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Bromination of Benzyl Rings |

| Functional Group Transformation | H₂, Pd/C or SnCl₂/HCl | Reduction of Nitro Group to Amine |

| Further Derivatization | Acyl Chloride, Amine | Acylation of Introduced Amino Group |

Coordination Chemistry of N,n Dibenzylethanediamide As a Ligand

Ligand Design Principles for N,N'-dibenzylethanediamide

The design of ligands based on the ethanediamide framework allows for systematic tuning of steric and electronic properties through the choice of N-substituents, making them valuable building blocks in coordination chemistry. researchgate.net

Chelation Modes and Binding Sites of the Ethanediamide Moiety

The ethanediamide moiety, –NH–C(O)–C(O)–NH–, possesses two distinct types of potential donor atoms: the two nitrogen atoms of the amide groups and the two oxygen atoms of the carbonyl groups. The coordination behavior is heavily influenced by the conformation of the ligand and the deprotonation of the amide N-H groups.

In its neutral state, the oxamide (B166460) core is typically planar with the two amide groups in an antiperiplanar (trans) conformation. mdpi.com This spatial arrangement is ideal for the ligand to act as a bridge between two separate metal centers. Upon coordination, the ligand can adopt different modes:

Bidentate Chelation: The ligand can coordinate to a single metal ion, which requires a rotation around the central C-C bond to achieve a synplanar (cis) conformation. This forms a stable five-membered chelate ring. Chelation can occur through the two carbonyl oxygen atoms (O,O'-bidentate) or, less commonly in the neutral form, through the two nitrogen atoms (N,N'-bidentate). The oxamide motif has been shown to be an effective chelating site for metal ions such as Pb(II). researchgate.net

Bridging Coordination: More commonly, the ethanediamide ligand undergoes double deprotonation of the amide protons (–N-H → –N⁻–) to form a dianionic oxamidato species. This planar, tetradentate bridging ligand is exceptionally effective at coordinating two metal ions simultaneously, using one nitrogen and one oxygen donor for each metal center. This N,O-chelation on each side of the bridge is a hallmark of oxamidato-based dinuclear complexes. researchgate.netnih.gov

Influence of Benzyl (B1604629) Substituents on Coordination Behavior

The N-benzyl substituents (–CH₂C₆H₅) on the ethanediamide backbone play a critical role in defining the steric and, to a lesser extent, the electronic environment of the coordination sites.

Secondary Interactions: The aromatic rings of the benzyl groups can participate in non-covalent interactions, such as π-π stacking, which can influence the crystal packing and supramolecular assembly of the metal complexes.

Steric and Electronic Factors in Ligand-Metal Interactions

The stability and structure of metal complexes with this compound are governed by a balance of steric and electronic factors. rsc.org

Electronic Effects: The primary electronic feature of the ligand is the strong σ-donating ability of the deprotonated amide nitrogen atoms. This makes the oxamidato bridge a "soft" donor site, which forms strong covalent bonds with many transition metals. The benzyl group itself is generally considered to be electronically neutral or weakly inductively donating and does not significantly alter the donor strength of the nitrogen atoms. nih.gov

Steric Control: The steric repulsion introduced by the large benzyl groups is a dominant factor. nih.gov This steric pressure can affect the metal-ligand bond lengths and angles, and can be used to control the coordination number and geometry of the metal center. For instance, the bulkiness may favor the formation of discrete dinuclear complexes over extended coordination polymers. The interplay between the ligand's tendency to form a planar bridging structure and the steric demands of the N-substituents is a key aspect of its coordination chemistry. rsc.orgnih.gov

Metal Complex Formation and Characterization

The ethanediamide scaffold has been successfully used to synthesize a wide array of metal complexes, particularly with transition metals.

Transition Metal Complexes of this compound

N,N'-disubstituted oxamide ligands are renowned for their ability to form stable, discrete dinuclear or polynuclear complexes with transition metals, especially copper(II), nickel(II), cobalt(II), and manganese(II). nih.govresearchgate.net These complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the amide groups.

The resulting complexes most frequently feature two metal centers bridged by the planar dianionic oxamidato ligand. This arrangement often results in a square-planar coordination geometry for each metal ion. researchgate.netnih.gov A significant area of interest for these dinuclear complexes is the study of magnetic exchange interactions between the metal centers, which are mediated by the oxamidato bridge. researchgate.netnih.gov For example, copper(II) dinuclear complexes with oxamidato bridges typically exhibit strong antiferromagnetic coupling between the two Cu(II) ions. nih.gov

| Metal Ion | Ancillary Ligands | Coordination Geometry | Key Research Finding | Reference |

|---|---|---|---|---|

| Copper(II) | None (forms dinuclear complex) | Distorted Square Planar | Strong antiferromagnetic coupling between Cu(II) centers. | researchgate.netnih.gov |

| Copper(II) / Manganese(II) | Thiocyanate (SCN⁻) | Octahedral (Mn), Square Pyramidal (Cu) | Formation of heterometallic trinuclear complex with antiferromagnetic interactions. | nih.gov |

| Nickel(II) | Water (H₂O) | Square Planar | Formation of a dinuclear complex bridged by the oxamidato ligand. | researchgate.net |

| Palladium(II) | Crotyl (dithiooxamide analogue) | Square Planar | Steric interactions from benzyl groups influence ligand orientation. | researchgate.net |

Main Group Element Interactions with this compound

The coordination chemistry of N,N'-disubstituted oxamides with main group elements is less explored compared to their transition metal counterparts. However, the fundamental properties of the ligand suggest a clear potential for such interactions. The amide carbonyl oxygens are hard donors, making them suitable for coordinating to hard Lewis acidic main group metal ions.

Evidence for this interaction is found in studies of metal-organic frameworks (MOFs), where an oxamide motif incorporated into the framework structure was shown to be an effective chelation site for lead(II) ions. researchgate.net While specific, discrete complexes of this compound with main group elements have not been widely reported, it is reasonable to predict that it could form stable complexes with elements from Groups 1, 2, 13, and 14. researchgate.netnih.gov The coordination would likely involve the hard carbonyl oxygen atoms chelating the metal center, particularly with highly charged metal ions like Al³⁺ or Sn⁴⁺.

Despite a comprehensive search for scientific literature, information specifically concerning the coordination chemistry, reactivity, and catalytic applications of metal complexes with the ligand This compound is not available in the public domain.

Numerous searches were conducted to locate research articles, scholarly papers, and patents detailing the stoichiometry, geometry, catalytic activity, ligand exchange dynamics, and redox chemistry of this compound complexes. These searches consistently retrieved information for a similarly named but structurally distinct compound, N,N'-dibenzylethane-1,2-diamine. The crucial difference between these two compounds lies in the nature of the donor groups—a diamide (B1670390) in the specified compound versus a diamine in the search results—which fundamentally alters their coordination properties and chemical behavior.

The absence of specific data for this compound prevents the generation of a scientifically accurate article adhering to the requested outline. The required information on the stoichiometry and geometry of its complexes, its applications in homogeneous catalysis, its ligand exchange dynamics, and the redox chemistry of its metal complexes is not present in the available scientific literature.

Therefore, this article cannot be generated as requested due to the lack of specific research data for the chemical compound “this compound”.

Computational and Theoretical Investigations of N,n Dibenzylethanediamide

Quantum Chemical Calculations on N,N'-dibenzylethanediamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be employed to calculate various electronic properties, including electron density distribution, electrostatic potential, and atomic charges. These calculations would reveal the electron-rich and electron-deficient regions of the this compound molecule, offering clues about its potential interaction sites for electrophilic and nucleophilic attacks. A hypothetical data table of such calculated properties is presented below.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are hypothetical and serve as an example of the data that could be generated through DFT studies.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could be utilized to accurately predict a range of molecular properties for this compound. These methods, while computationally more intensive than DFT, can offer higher accuracy for certain properties.

Calculations could include the determination of optimized molecular geometry, vibrational frequencies (corresponding to infrared and Raman spectra), and thermochemical properties such as enthalpy of formation and Gibbs free energy. Such data is invaluable for characterizing the molecule and predicting its behavior under various conditions.

Conformational Analysis and Energy Landscapes

The flexibility of the ethylenediamine (B42938) backbone and the rotational freedom of the benzyl (B1604629) groups suggest that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding the relationship between the three-dimensional structure of a molecule and its properties.

By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) or energy landscape can be constructed. This landscape would identify the low-energy, stable conformations (local minima) and the transition states that connect them. Such an analysis would provide insights into the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a bridge between the static picture provided by quantum chemical calculations and the dynamic reality of molecules in solution or the solid state.

Simulation of Intermolecular Interactions in Solution and Solid State

MD simulations could be performed to investigate the intermolecular interactions of this compound in various environments. In solution, these simulations would reveal how the molecule interacts with solvent molecules, providing information on solvation energies and the structure of the solvation shell.

In the solid state, MD simulations could be used to model the crystal packing of this compound. By analyzing the intermolecular forces, such as hydrogen bonding and van der Waals interactions, it would be possible to understand the factors that govern the crystal structure and contribute to its stability. A hypothetical data table summarizing potential intermolecular interaction energies is provided below.

| Interaction Type | Solvent | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Water | -5.2 |

| Van der Waals | Benzene (B151609) | -3.8 |

| Pi-Stacking | Self-Association | -4.5 |

Note: The values in this table are hypothetical and represent the type of data that could be obtained from MD simulations.

Dynamics of Self-Assembly Processes

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups), along with aromatic benzyl groups capable of π-π stacking, suggests that this compound may have the potential to self-assemble into larger supramolecular structures.

MD simulations are a powerful tool for studying the dynamics of such self-assembly processes. By simulating a system containing multiple this compound molecules, it would be possible to observe the spontaneous formation of aggregates and to characterize the structure and stability of the resulting assemblies. These simulations could provide a detailed, atomistic view of the self-assembly pathway, which is often difficult to obtain through experimental methods alone.

Ligand-Metal Complex Dynamics

There is no available research data from molecular dynamics simulations or other computational methods that would describe the dynamic behavior of this compound when complexed with metal ions. Such studies are crucial for understanding the stability, conformational changes, and interaction modes of the ligand with a metal center over time. The fundamental parameters and force fields required for such simulations have not been specifically developed or reported for this compound complexes.

Theoretical Mechanistic Studies

Detailed computational elucidations of reaction pathways for transformations involving this compound are not found in the current body of scientific literature. Theoretical studies, typically employing methods like Density Functional Theory (DFT), are essential for mapping the step-by-step mechanisms of chemical reactions, identifying intermediates, and understanding the electronic changes that occur. Without such studies, any discussion of its transformation mechanisms would be purely speculative.

No published data exists on the transition state analysis or the calculation of activation energies for reactions involving this compound. These calculations are fundamental to predicting the kinetics and feasibility of a chemical reaction. The geometries of transition state structures and their associated energy barriers, which are key outputs of such computational investigations, remain undetermined for this compound.

The use of this compound as a ligand in the computational design of novel catalytic cycles is an area that has not been explored in the available literature. While computational methods are increasingly used to design catalysts for specific chemical transformations, there is no evidence of this compound being identified or utilized as a candidate ligand in these theoretical design studies.

Advanced Spectroscopic Characterization of N,n Dibenzylethanediamide Systems

Vibrational Spectroscopies

Fourier Transform Infrared (FTIR) Spectroscopy for Amide Bond Analysis

No specific FTIR data for N,N'-dibenzylethanediamide, including characteristic amide bond vibrational frequencies, could be located.

Raman Spectroscopy for Solid-State Structure and Intermolecular Interactions

Specific Raman spectroscopic data detailing the solid-state structure and intermolecular interactions of this compound is not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State NMR for Structural Elucidation and Dynamics

No specific solution-state ¹H or ¹³C NMR data, including chemical shifts and coupling constants for this compound, were found.

Solid-State NMR for Polymorphic Forms and Supramolecular Organization

There is no available information on the use of solid-state NMR to study the polymorphic forms or supramolecular organization of this compound.

Isotopic Labeling Studies (e.g., ¹⁵N-NMR)

No studies involving isotopic labeling, such as ¹⁵N-NMR, for the characterization of this compound could be identified.

Due to the lack of specific data for this compound, a data table of compound names mentioned in the article cannot be generated.

Mass Spectrometry and Chromatographic Techniques

Mass spectrometry and chromatography are powerful tools for the detailed analysis of this compound. They allow for precise mass determination and the effective separation and identification of the compound within complex mixtures.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula.

The molecular formula for this compound is C₁₆H₁₆N₂O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision.

**Calculated Exact Mass of this compound (C₁₆H₁₆N₂O₂) **

| Atom | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 16 | 12.000000 | 192.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | | | 268.121178 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value (typically within a 5 ppm error margin) provides strong evidence for the compound's identity and elemental composition.

Furthermore, the fragmentation pattern of the molecular ion can yield valuable structural information. libretexts.orgchemguide.co.uk In electron ionization (EI), the this compound molecule would lose an electron to form a molecular ion (M⁺•) with an m/z of approximately 268. This energetically unstable ion would then fragment. youtube.comlibretexts.org Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the C-N bond. Expected fragmentation for this molecule could involve the cleavage of the bond between the carbonyl carbon and the methylene (B1212753) (CH₂) group, or the benzyl (B1604629) group C-C bond, leading to the formation of stable carbocations such as the tropylium (B1234903) ion (m/z 91) from the benzyl moiety.

Hyphenated Techniques for Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing this compound in complex matrices such as reaction mixtures or biological samples. nist.gov The combination of a chromatograph for separation and a mass spectrometer for detection provides both retention time and mass data, enabling confident identification. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for compounds that are volatile and thermally stable. uni-saarland.de this compound, with its relatively high molecular weight and amide functional groups, may require derivatization to increase its volatility for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often more suitable for larger, less volatile, and more polar organic molecules. uni-saarland.de this compound can be separated from a mixture using a high-performance liquid chromatography (HPLC) system and the eluent can be directly introduced into the mass spectrometer. This allows for the analysis of the compound without prior derivatization. The combination of HPLC with HRMS (LC-HRMS) is particularly powerful for identifying unknown impurities or metabolites in a sample.

These hyphenated techniques are crucial for quality control, stability studies, and metabolomic research involving this compound. uni-saarland.de

X-ray Diffraction and Scattering Methods

X-ray methods provide definitive information about the three-dimensional atomic arrangement of this compound in the solid state, from the precise structure of a single molecule to the organization of molecules in bulk material.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. carleton.edu This non-destructive technique involves directing a beam of X-rays onto a high-quality single crystal of the compound. carleton.eduresearchgate.net The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. carleton.edu By analyzing the positions and intensities of the diffracted spots, the precise location of every atom in the molecule can be determined.

This analysis yields critical structural parameters including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between adjacent chemical bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Supramolecular Interactions: Details of intermolecular forces like hydrogen bonding that dictate how molecules pack together in the crystal. cncb.ac.cn

Illustrative Crystallographic Data for a Diamide (B1670390) Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.9317 |

| b (Å) | 11.9675 |

| c (Å) | 17.2285 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2253.9 |

| Z (molecules/cell) | 8 |

Note: This table presents example data for a related amide, N,N-diphenylacetamide, to illustrate the type of information obtained from a single-crystal XRD experiment. researchgate.net

Powder X-ray Diffraction for Polymorph and Phase Analysis

Powder X-ray diffraction (PXRD) is a key technique for analyzing the bulk crystalline properties of a solid sample. Instead of a single crystal, PXRD uses a finely ground powder containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). mdpi.com

This pattern serves as a unique fingerprint for a specific crystalline phase. PXRD is particularly crucial for studying polymorphism, the ability of a compound to exist in multiple different crystal structures. mdpi.com Different polymorphs of this compound would have distinct crystal packing and, therefore, would produce different PXRD patterns. mdpi.com

Key applications of PXRD for this compound include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data can confirm the identity and purity of a bulk sample. nist.gov

Polymorph Screening: Systematically crystallizing the compound under various conditions and analyzing the products with PXRD can identify different polymorphic forms.

Quantification of Mixtures: The relative amounts of different polymorphs in a mixture can be determined from the intensities of their characteristic diffraction peaks.

Monitoring Phase Transitions: PXRD can be used to study how the crystalline form changes with temperature, pressure, or humidity.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assemblies

While XRD probes atomic-level structure, small-angle X-ray scattering (SAXS) provides information on larger-scale structures, typically in the range of 1 to 100 nanometers. This makes it an ideal tool for characterizing supramolecular assemblies, where molecules of this compound might organize into larger, ordered structures.

The amide groups in this compound are capable of forming strong intermolecular hydrogen bonds. In certain solvents or conditions, these interactions could drive the self-assembly of molecules into higher-order structures such as:

Fibers and Ribbons: Linear assemblies driven by directional hydrogen bonding.

Organogels: A 3D network of self-assembled fibers that immobilizes a solvent.

Liquid Crystals: Phases of matter with properties intermediate between those of conventional liquids and solid crystals.

SAXS experiments on such systems can provide quantitative information about the size, shape, and spacing of these nanoscale assemblies. For example, if this compound were to form long cylindrical fibers in a gel, the SAXS data could be used to determine the radius of the fibers. This information is critical for designing and understanding functional materials based on the self-assembly of this molecule.

Advanced Imaging and Microscopy Techniques

Atomic Force Microscopy (AFM) of Self-Assembled Structures

No specific studies utilizing Atomic Force Microscopy to investigate the self-assembled structures of this compound were found. While AFM is a powerful technique for visualizing the topography and morphology of self-assembled nanomaterials at the nanoscale, its application to this particular compound has not been reported.

Transmission Electron Microscopy (TEM) and Electron Energy-Loss Spectroscopy (EELS) for Nanoscale Characterization

There is no available research that employs Transmission Electron Microscopy or Electron Energy-Loss Spectroscopy for the nanoscale characterization of this compound. These techniques are instrumental in providing high-resolution imaging and elemental/chemical analysis of materials, but they have not been applied to this compound in any published studies.

Lack of Publicly Available Research on this compound in Advanced Materials Science

Following a comprehensive review of scientific literature and publicly accessible data, it has been determined that there is a significant lack of specific research information regarding the chemical compound This compound within the specified contexts of advanced materials science. Extensive searches for data on its use in the design and synthesis of polymers, frameworks, hybrid materials, and various functional materials have yielded no specific results.

The requested article, structured to detail the role of this compound in specialized areas such as optical, electronic, porous, and responsive materials, cannot be generated due to the absence of foundational research findings in these domains. The scientific community has not published studies detailing the incorporation of this compound into these advanced material architectures.

While the broader category of ethanediamide units and related diamide or diamine compounds are utilized in materials science, information specifically pertaining to the N,N'-dibenzyl derivative is not present in the available literature. Consequently, the creation of an accurate and informative article that adheres to the provided, highly specific outline is not feasible at this time.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the basis for a detailed article on the applications of this compound in advanced materials science.

N,n Dibenzylethanediamide in Advanced Materials Science

Structure-Function Relationships in N,N'-dibenzylethanediamide Materials

The material properties of this compound are intrinsically linked to its molecular architecture. The presence of two amide functionalities and two benzyl (B1604629) groups allows for a combination of strong, directional hydrogen bonds and weaker, but significant, π-π stacking interactions. These interactions drive the self-assembly of individual molecules into one-dimensional fibrillar networks, which in turn entangle to form three-dimensional structures capable of immobilizing solvent molecules, leading to the formation of organogels.

Correlation of Supramolecular Organization with Material Functionality

The functionality of materials derived from this compound is a direct consequence of their supramolecular organization. The key intermolecular forces at play are hydrogen bonding between the N-H donor and C=O acceptor of the amide groups, and π-π stacking interactions between the aromatic benzyl moieties.

The primary driving force for the self-assembly into fibrous structures is the intermolecular hydrogen bonding. The amide groups form robust, linear chains of molecules, creating the foundational one-dimensional structure of the gel network. The strength and directionality of these hydrogen bonds are crucial for the formation of stable fibers. In a related compound, N,N′-bis(2-acetylphenyl)ethanediamide, the amide H atoms act as bifurcated intramolecular hydrogen-bonding donors to oxamide (B166460) and acetyl oxygen atoms, indicating the favorability of such interactions in similar molecular frameworks. researchgate.net

The rheological properties of bisamide-based gels, which share a similar structural motif with this compound, have been shown to be dependent on the length of the spacer between the amide groups. An increase in the spacer length can lead to a decrease in the storage modulus (G'), indicating a softer gel. nih.gov This suggests that the ethylene (B1197577) bridge in this compound plays a precise role in orienting the benzyl groups and amide functionalities to optimize both hydrogen bonding and π-π stacking for effective gelation. The rheological properties of these gels are characterized by an elastic component (G') that dominates over the viscous component (G''), confirming their solid-like behavior. nih.gov

Tuning Material Behavior through Molecular Design

The modification of the this compound molecular structure offers a powerful strategy for tuning the properties of the resulting materials. By systematically altering different components of the molecule, it is possible to control the self-assembly process and, consequently, the macroscopic behavior of the material.

One approach is the introduction of substituents on the benzyl groups. The nature and position of these substituents can significantly influence the π-π stacking interactions. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic rings, thereby modulating the strength of the π-π interactions. Furthermore, bulky substituents can introduce steric hindrance, which may affect the packing of the molecules and the morphology of the self-assembled fibers.

Another avenue for tuning material behavior is the modification of the ethylenediamine (B42938) spacer. As demonstrated in related bisamide systems, altering the length and flexibility of the linker between the amide groups can impact the mechanical properties of the resulting gels. nih.gov A shorter or more rigid spacer could enforce a different spatial arrangement of the benzyl groups, leading to altered π-π stacking and, consequently, different gel properties.

The following table illustrates hypothetical modifications to the this compound structure and the potential impact on material properties, based on established principles of supramolecular chemistry.

| Modification | Target Interaction | Predicted Effect on Supramolecular Structure | Potential Change in Material Functionality |

| Introduction of electron-withdrawing groups (e.g., -NO₂) on the benzyl rings | π-π Stacking | Enhanced π-π stacking interactions | Increased gel thermal stability and mechanical strength |

| Introduction of bulky groups (e.g., -tert-butyl) on the benzyl rings | π-π Stacking | Disrupted π-π stacking, potentially leading to thinner fibers | Weaker gel formation or loss of gelation ability |

| Replacement of the ethylene spacer with a longer alkyl chain | Hydrogen Bonding & π-π Stacking | Increased flexibility, potentially altering the alignment for optimal hydrogen bonding and π-π stacking | Decrease in gel stiffness (lower storage modulus) |

| Introduction of chiral centers in the diamine backbone | Overall Chirality | Formation of helical or twisted fibers | Induction of chiroptical properties in the material |

These examples demonstrate the potential for rational molecular design to create this compound-based materials with tailored functionalities for specific applications in fields such as sensing, catalysis, and controlled release.

Future Research Directions and Emerging Paradigms for N,n Dibenzylethanediamide

Integration of Computational and Experimental Methodologies

The convergence of computational modeling and experimental validation presents a powerful paradigm for accelerating the understanding and design of N,N'-dibenzylethanediamide-based materials. This integrated approach can provide atomic-level insights into its self-assembly mechanisms and guide the rational design of new functional materials.

Detailed Research Findings:

Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the non-covalent interactions that govern the self-assembly of this compound. researchgate.netmdpi.comnih.govnih.gov DFT calculations can be used to analyze hydrogen bonding, π-π stacking, and van der Waals forces, which are fundamental to the formation of its supramolecular structures. researchgate.netmdpi.comnih.govnih.gov For instance, DFT can predict the most stable conformations of the molecule and how these molecules interact to form larger assemblies. nih.govmdpi.com

Molecular dynamics (MD) simulations offer a way to study the dynamic processes of self-assembly in different solvent environments. nih.gov By simulating the movement of individual molecules over time, researchers can observe the formation of nanofibers and the subsequent gelation process. nih.gov This can provide valuable information on the kinetics and thermodynamics of gel formation.

Experimental techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy can then be used to validate the computational models. mdpi.com XRD can provide information on the crystal structure and molecular packing in the solid state, while NMR can probe the local environment and interactions of atoms within the self-assembled structures. mdpi.com The combination of these experimental data with computational results allows for a comprehensive understanding of the structure-property relationships in this compound systems.

Interactive Data Table: Comparison of Computational and Experimental Approaches

| Methodology | Information Provided | Strengths | Limitations |

| Computational | |||

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, interaction energies, vibrational frequencies. | High accuracy for electronic properties, detailed insight into non-covalent interactions. | Computationally expensive for large systems, often performed in vacuum or with implicit solvent models. |

| Molecular Dynamics (MD) | Dynamic behavior, self-assembly pathways, thermodynamic properties. | Simulates large systems over time, provides insights into dynamic processes. | Accuracy depends on the force field used, long simulation times may be required. |

| Experimental | |||

| X-ray Diffraction (XRD) | Crystal structure, molecular packing, bond lengths and angles. | Provides precise atomic coordinates in the crystalline state. | Requires crystalline samples, does not provide information on dynamics in solution. |

| Nuclear Magnetic Resonance (NMR) | Molecular structure, connectivity, intermolecular interactions, dynamics. | Provides detailed information in both solution and solid state, sensitive to local environment. | Can be complex to interpret for large molecules, solid-state NMR requires specialized equipment. |

Sustainable and Scalable Production of this compound Materials

The development of green and efficient synthetic methods is crucial for the future viability of this compound in practical applications. benthamopen.comnih.govcapes.gov.br Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous solvents, which are environmentally undesirable.

Detailed Research Findings:

Future research in this area will likely focus on green chemistry principles to develop more environmentally friendly synthetic protocols. benthamopen.comnih.gov This could involve the use of aqueous reaction media, biodegradable solvents, and catalytic methods that minimize waste generation. benthamopen.com For instance, exploring enzymatic catalysis or solid-acid catalysts could offer milder and more selective routes to this compound.

Scalability of the synthesis is another important consideration for industrial applications. Research into continuous flow synthesis methods could provide a more efficient and scalable alternative to traditional batch processes. Flow chemistry offers advantages such as improved heat and mass transfer, better reaction control, and the potential for automated production.

Advanced Characterization Techniques for Complex this compound Systems

A deeper understanding of the structure and dynamics of this compound assemblies requires the application of advanced characterization techniques. These methods can provide unprecedented detail about the morphology and properties of these complex systems.

Detailed Research Findings:

Cryogenic transmission electron microscopy (cryo-TEM) is a powerful technique for visualizing the self-assembled nanostructures of this compound in their native, solvated state. nih.govnih.govnyu.eduresearchgate.netpreprints.org By rapidly freezing the sample, cryo-TEM avoids the artifacts that can be introduced by conventional drying methods, allowing for the direct observation of nanofiber morphology, such as their width, helicity, and network structure. nih.govnih.gov

Rheology provides crucial information about the mechanical properties of this compound gels. mdpi.comresearchgate.netbohrium.comnih.gov Techniques such as oscillatory rheology can be used to measure the viscoelastic properties of the gels, including their storage and loss moduli, which are important for understanding their stability and performance in various applications. nih.gov

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for probing the molecular-level structure and dynamics of this compound in the gel state. researchgate.netresearchgate.netnih.gov ssNMR can provide information on molecular conformation, packing, and intermolecular interactions within the gel network, complementing the morphological information obtained from microscopy. researchgate.netnih.gov For example, techniques like 13C cross-polarization magic-angle spinning (CP/MAS) NMR can reveal details about the local environment of the carbon atoms in the this compound molecule within the self-assembled fibers. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.